molecular formula C13H22N2O6 B14684769 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) CAS No. 25648-84-4

2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate)

Cat. No.: B14684769
CAS No.: 25648-84-4
M. Wt: 302.32 g/mol
InChI Key: ZZHZBOWDNSQHCZ-UHFFFAOYSA-N
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Description

2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of two acetylcarbamate groups attached to a 2-isopropyl-2-methyl-1,3-propanediol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) typically involves the reaction of 2-isopropyl-2-methyl-1,3-propanediol with acetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield 2-isopropyl-2-methyl-1,3-propanediol and acetylcarbamic acid.

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Substitution: The acetylcarbamate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Hydrolysis: 2-Isopropyl-2-methyl-1,3-propanediol and acetylcarbamic acid.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) involves its interaction with specific molecular targets. The acetylcarbamate groups can interact with enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, releasing active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) is unique due to its dual acetylcarbamate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

25648-84-4

Molecular Formula

C13H22N2O6

Molecular Weight

302.32 g/mol

IUPAC Name

[2-(acetylcarbamoyloxymethyl)-2,3-dimethylbutyl] N-acetylcarbamate

InChI

InChI=1S/C13H22N2O6/c1-8(2)13(5,6-20-11(18)14-9(3)16)7-21-12(19)15-10(4)17/h8H,6-7H2,1-5H3,(H,14,16,18)(H,15,17,19)

InChI Key

ZZHZBOWDNSQHCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(COC(=O)NC(=O)C)COC(=O)NC(=O)C

Origin of Product

United States

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